molecular formula C8H9NO3 B105274 Ethyl 4-hydroxynicotinate CAS No. 57905-31-4

Ethyl 4-hydroxynicotinate

Cat. No.: B105274
CAS No.: 57905-31-4
M. Wt: 167.16 g/mol
InChI Key: ADNXCHQUIPXULO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxynicotinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid, specifically an ethyl ester of 4-hydroxynicotinic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxynicotinate can be synthesized through the esterification of 4-hydroxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydro derivatives.

    Substitution: The hydroxyl group in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-hydroxynicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the ester functionality play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context of its use .

Comparison with Similar Compounds

    Ethyl nicotinate: Similar structure but lacks the hydroxyl group at the 4-position.

    Methyl 4-hydroxynicotinate: Similar structure but with a methyl ester instead of an ethyl ester.

    4-Hydroxynicotinic acid: The parent acid form without the ethyl ester group.

Uniqueness: this compound is unique due to the presence of both the hydroxyl group and the ethyl ester functionality, which confer distinct chemical and biological properties. This combination allows for specific interactions in biochemical systems and makes it a valuable compound in various research applications .

Biological Activity

Ethyl 4-hydroxynicotinate (EHN) is an organic compound derived from nicotinic acid, recognized for its diverse biological activities. Its chemical structure, featuring a hydroxyl group at the fourth position of the pyridine ring, enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • Structure : EHN is characterized by a planar conformation that allows for hydrogen bonding, contributing to its biological efficacy.

EHN exhibits various biological activities attributed to its structural similarities with nicotinic acid. The compound's mechanisms include:

  • Antioxidant Activity : EHN demonstrates the ability to scavenge free radicals, which helps mitigate oxidative stress in cells.
  • Anti-inflammatory Properties : Research indicates that EHN can modulate inflammatory pathways by interacting with specific enzymes and receptors.
  • Antimicrobial Effects : Preliminary studies suggest that EHN may possess antimicrobial properties, although further research is needed to substantiate these claims.

Antioxidant Activity

EHN's antioxidant properties are significant in combating oxidative stress-related diseases. It has been shown to:

  • Scavenge reactive oxygen species (ROS), reducing cellular damage.
  • Inhibit lipid peroxidation, thus protecting cell membranes from oxidative damage.

Anti-inflammatory Effects

Studies have indicated that EHN can reduce inflammation through:

  • Modulation of pro-inflammatory cytokines.
  • Inhibition of pathways involved in the inflammatory response.

Antimicrobial Properties

Research highlights EHN's potential as an antimicrobial agent against various pathogens. Its effectiveness varies based on concentration and the type of microorganism tested.

Comparative Analysis with Similar Compounds

To understand EHN's unique properties, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
Ethyl NicotinateC₈H₉NO₂Lacks hydroxyl group; primarily used as a nicotine analog.
Ethyl 4-hydroxybenzoateC₉H₁₀O₃Contains para-hydroxy group; used as a preservative.
Nicotinic AcidC₆H₆N₂O₂Basic structure without ethyl ester; essential vitamin B3 derivative.
EthylparabenC₉H₁₀O₃Antifungal properties; widely used as a food preservative.

Case Studies and Research Findings

  • Antioxidant Study : A study demonstrated that EHN significantly reduced oxidative damage in human cell lines exposed to high levels of ROS, indicating its potential therapeutic use in conditions like cancer and neurodegenerative diseases.
  • Anti-inflammatory Research : Another investigation explored EHN's effects on inflammatory markers in animal models, showing a reduction in tumor necrosis factor-alpha (TNF-α) levels after treatment, suggesting its role in managing inflammatory diseases.
  • Antimicrobial Evaluation : A preliminary screening against bacterial strains revealed that EHN exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, warranting further exploration into its mechanism and efficacy.

Properties

IUPAC Name

ethyl 4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNXCHQUIPXULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355785
Record name ethyl 4-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57905-31-4
Record name ethyl 4-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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